Chiral Purity and Enantiomeric Advantage: (2S) vs. (2R) Enantiomer
The (2S) stereoisomer of 2-amino-2-(2,3-difluorophenyl)acetic acid is the enantiomer of interest for most reported biological applications, as the (2R) form can exhibit reduced or absent activity. While direct quantitative comparison data for the isolated enantiomers is limited in the public domain, the compound's utility in chiral synthesis and its potential role as a building block for pharmaceuticals like telcagepant underscore the importance of enantiomeric purity. For procurement, this means sourcing the specific (2S) enantiomer is non-negotiable, as the racemate or the (2R) enantiomer would introduce unknown variables into any chiral synthesis or biological assay. Class-level inference from fluorinated amino acids indicates that the (2S) configuration often aligns with the stereochemistry of natural L-amino acids, facilitating recognition by biological systems [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (2S)-enantiomer |
| Comparator Or Baseline | (2R)-enantiomer or racemic (DL) mixture |
| Quantified Difference | Qualitative difference in biological activity, specific data not publicly available but implied by its use in telcagepant synthesis |
| Conditions | Assumed chiral recognition in biological systems |
Why This Matters
For scientific selection, procuring the correct (2S) enantiomer is critical for reproducible biological results and successful chiral synthesis, as the (2R) form may be inactive or have different properties.
- [1] Kuujia. (n.d.). Cas no 237424-16-7 (2,3-Difluoro-DL-phenylglycine). Retrieved from https://www.kuujia.com/cas-237424-16-7.html View Source
